molecular formula C19H28N2O3S2 B5701248 (4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone

(4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone

Cat. No.: B5701248
M. Wt: 396.6 g/mol
InChI Key: CFJIIRDXOOOLDU-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring structure with various functional groups attached

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S2/c1-15-7-11-20(12-8-15)19(22)16-9-13-21(14-10-16)26(23,24)18-5-3-17(25-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJIIRDXOOOLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the aromatic ring.

    Final coupling: The final step involves coupling the two piperidine rings through a methanone linkage, which can be achieved using various coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles, such as halogens or nitro groups, in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfonyl and methylsulfanyl groups can enhance its binding affinity and specificity to biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, while the sulfonyl and methylsulfanyl groups can form specific interactions with the active site of the target, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-1-yl)(1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)methanone is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

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